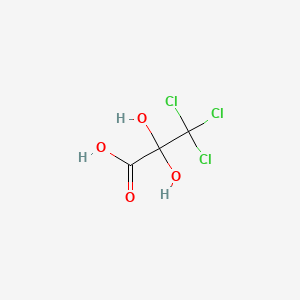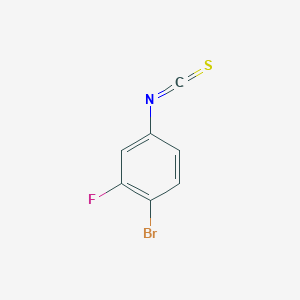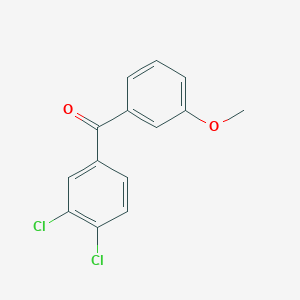
NBD-undecanoic acid
Übersicht
Beschreibung
NBD-undecanoic acid is a useful research compound. Its molecular formula is C17H24N4O5 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
NBD-undecanoic acid, also known as 11-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoic acid or 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid, is a multifunctional dye . It has been used in scientific research and drug development
Mode of Action
It’s known that undecanoic acid, a related compound, modulates fungal metabolism through its effects on the expression of fungal genes that are critical for virulence
Biochemical Pathways
Undecanoic acid, a related compound, is known to affect pivotal processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mrna processing . It’s possible that this compound might affect similar biochemical pathways.
Result of Action
It’s known that undecanoic acid, a related compound, has antifungal effects
Action Environment
It’s known that the environmental sensitivity of nbd fatty acids can be exploited to probe the ligand-binding sites of fatty acid and sterol carrier proteins . This suggests that environmental factors might influence the action of this compound in a similar way.
Biochemische Analyse
Biochemical Properties
The toxic effect of 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence . It elicits profound effects on pivotal processes in the cell wall, membrane assembly, and lipid metabolism .
Cellular Effects
In Trichophyton rubrum, against which the activity of 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid has been most widely studied, this compound elicits profound effects on pivotal processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mRNA processing .
Molecular Mechanism
The molecular mechanism of 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid involves the modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence . It is also known to exhibit a 60-fold fluorescence enhancement and a large emission spectral shift to shorter wavelengths on binding to certain proteins .
Eigenschaften
IUPAC Name |
11-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c22-15(23)9-7-5-3-1-2-4-6-8-12-18-13-10-11-14(21(24)25)17-16(13)19-26-20-17/h10-11,18H,1-9,12H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOFHJLYHAWOSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397674 | |
| Record name | 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-77-2 | |
| Record name | 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2-Bromophenoxy)propyl]dimethylamine](/img/structure/B1608195.png)

![2-chloro-N-[2-(methylthio)phenyl]acetamide](/img/structure/B1608197.png)











